2-(Diphenylmethoxy)acetamidoxime hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylmethoxy)acetamidoxime hydrogen maleate is a chemical compound with the molecular formula C19H20N2O6 It is known for its unique structure, which includes an amidoxime group and a maleate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethoxy)acetamidoxime hydrogen maleate typically involves the reaction of diphenylmethanol with acetamidoxime under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of maleic acid to form the hydrogen maleate salt. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylmethoxy)acetamidoxime hydrogen maleate undergoes various chemical reactions, including:
Reduction: Reduction reactions may convert the amidoxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions include nitriles, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylmethoxy)acetamidoxime hydrogen maleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Diphenylmethoxy)acetamidoxime hydrogen maleate involves its oxidation to release nitric oxide (NO). This process is catalyzed by enzymes such as cytochrome P450, which facilitates the conversion of the amidoxime group to an amide, releasing NO in the process. The released NO can then interact with various molecular targets and pathways, influencing biological functions such as vasodilation and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amidoximes: Compounds with similar amidoxime groups, such as acetamidoxime and benzamidoxime, exhibit comparable reactivity and applications.
Oximes: Oximes like acetone oxime and butanone oxime share structural similarities and are used in similar chemical reactions.
Uniqueness
2-(Diphenylmethoxy)acetamidoxime hydrogen maleate stands out due to its unique combination of the diphenylmethoxy group and the maleate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
18656-25-2 |
---|---|
Molekularformel |
C19H20N2O6 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-benzhydryloxy-N'-hydroxyethanimidamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C15H16N2O2.C4H4O4/c16-14(17-18)11-19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;5-3(6)1-2-4(7)8/h1-10,15,18H,11H2,(H2,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
KUPALUOUQRHKME-BTJKTKAUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC/C(=N\O)/N.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=NO)N.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.